
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate is a coordination complex that features iridium as the central metal ion. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the field of organic light-emitting diodes (OLEDs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate typically involves the coordination of iridium with the ligands 2-(2,4-difluorobenzene-6-id-1-yl)pyridine and 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine . The reaction is carried out under inert conditions, often using nitrogen or argon gas to prevent oxidation. The reaction mixture is heated to facilitate the coordination process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in kilogram quantities and is supplied as a powder .
化学反応の分析
Types of Reactions
2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can alter the oxidation state of iridium, affecting the compound’s electronic structure.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium(IV) complexes, while reduction can yield iridium(I) complexes .
科学的研究の応用
2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate: has several scientific research applications:
作用機序
The mechanism by which 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate exerts its effects involves the absorption of light, leading to an excited electronic state. This excited state can undergo various processes, including energy transfer, electron transfer, and emission of light. The molecular targets and pathways involved depend on the specific application, such as energy transfer in OLEDs or generation of reactive oxygen species in photodynamic therapy .
類似化合物との比較
Similar Compounds
Tris(2-phenylpyridinato-C2,N)iridium(III): Another iridium complex used in OLEDs with similar photophysical properties.
Bis(2-phenylpyridinato-C2,N)iridium(III) acetylacetonate: Used in similar applications but with different ligand structures.
Iridium(III) bis(4,6-difluorophenylpyridinato-C2,N) picolinate: Known for its high efficiency in OLEDs.
Uniqueness
The uniqueness of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate lies in its specific ligand structure, which imparts distinct photophysical properties, making it highly efficient in light-emitting applications. Its ability to undergo various chemical reactions also makes it versatile for different scientific and industrial uses .
特性
分子式 |
C32H18F12IrN4P |
|---|---|
分子量 |
909.7 g/mol |
IUPAC名 |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C11H6F2N.C10H6F2N2.F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;1-7(2,3,4,5)6;/h2*1-4,6-7H;1-6H;;/q2*-1;;-1;+3 |
InChIキー |
KLPWRTALHUHYOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1F)C2=NC=CC(=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


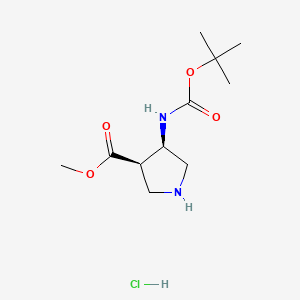
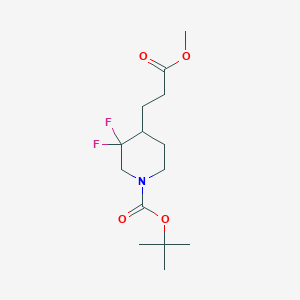
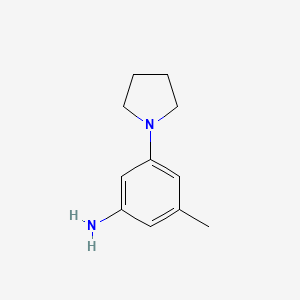
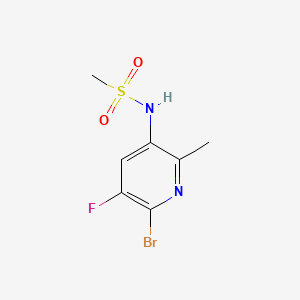
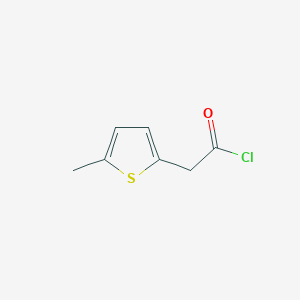
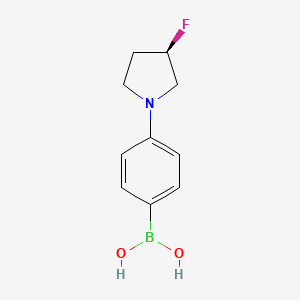

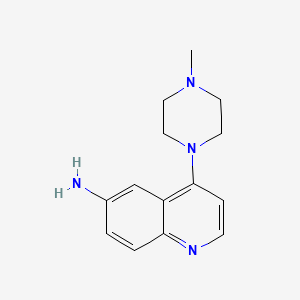
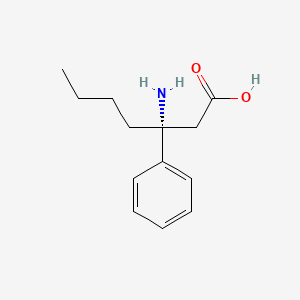

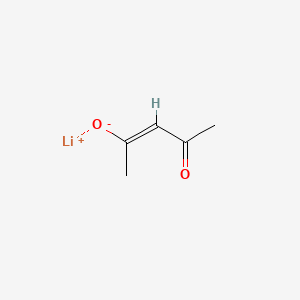
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
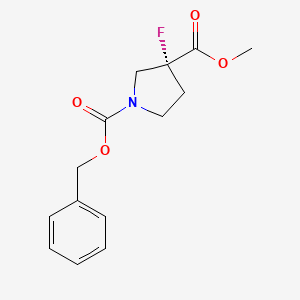
![4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine](/img/structure/B13900855.png)
